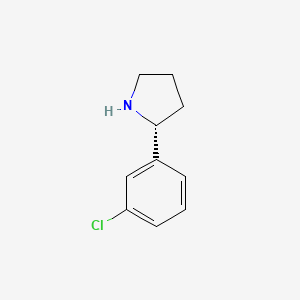

(2R)-2-(3-chlorophenyl)pyrrolidine

描述

(2R)-2-(3-Chlorophenyl)pyrrolidine is a chiral pyrrolidine derivative featuring a 3-chlorophenyl substituent at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₀H₁₂ClN, with a molecular weight of 181.66 g/mol (calculated based on structural analogs in ).

The stereochemistry at the 2-position (R-configuration) is critical for its biological interactions, as demonstrated in studies involving SARS-CoV-2 main protease inhibitors.

属性

IUPAC Name |

(2R)-2-(3-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTPGDGQKPCDMC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-chlorophenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a 3-chlorophenyl halide under basic conditions. One common method includes the use of a Grignard reagent derived from 3-chlorophenyl bromide, which reacts with a protected pyrrolidine intermediate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions

(2R)-2-(3-chlorophenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield dechlorinated products.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Dechlorinated pyrrolidine derivatives.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

科学研究应用

(2R)-2-(3-chlorophenyl)pyrrolidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

作用机制

The mechanism of action of (2R)-2-(3-chlorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural Variations and Physicochemical Properties

The activity and properties of (2R)-2-(3-chlorophenyl)pyrrolidine are influenced by the position of the chlorine atom on the phenyl ring and the presence of additional functional groups. Key analogs include:

Impact of Substituents :

- Dichloro Substitution : (R)-2-(2,3-Dichlorophenyl)pyrrolidine has increased molecular weight and lipophilicity, which may affect solubility and membrane permeability.

- Functional Groups : The addition of a propenamide group (e.g., 5RH3 in ) enhances hydrogen-bonding capacity, improving binding affinity to viral proteases.

生物活性

(2R)-2-(3-chlorophenyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Overview of Pyrrolidine Compounds

Pyrrolidine derivatives are known for their varied pharmacological activities, including anticancer, anti-inflammatory, and cholinesterase inhibition properties. The structural modifications in pyrrolidine compounds often enhance their biological efficacy and selectivity.

- Cholinesterase Inhibition :

-

Anticancer Activity :

- Studies have demonstrated that pyrrolidine analogs exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrrolidine have shown significant antiproliferative effects against breast (MCF-7) and colon (HCT116) cancer cells, with IC50 values ranging from 2.9 to 16 μM for certain derivatives .

- Antibacterial Properties :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Substituent | Effect on Activity |

|---|---|

| Chlorine at the 3-position | Enhances receptor binding and selectivity |

| Hydroxyl groups | Required for target inhibition in antibacterial activity |

| Aromatic rings | Influence lipophilicity and receptor interactions |

Case Studies

- Anticancer Studies :

- Cholinergic Activity :

- Antibacterial Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。